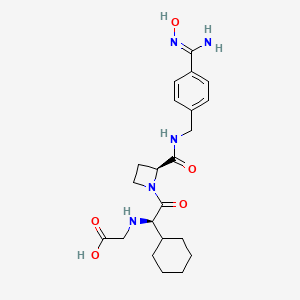

Melagatran Hydroxyamidine

Description

BenchChem offers high-quality Melagatran Hydroxyamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Melagatran Hydroxyamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

192939-72-3 |

|---|---|

Molecular Formula |

C22H31N5O5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid |

InChI |

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 |

InChI Key |

NIPUHXUEGZHFLD-PKOBYXMFSA-N |

Synonyms |

N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine; Melagatran Hydroxyamidine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Melagatran on Thrombin

This guide provides a comprehensive technical analysis of the molecular mechanism by which melagatran, a potent synthetic small-peptide mimetic, exerts its anticoagulant effect through the direct inhibition of thrombin. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural biology, enzyme kinetics, and biophysical data to elucidate the core interactions and functional consequences of this pivotal drug-target relationship. We will explore the causality behind key experimental methodologies, presenting them as self-validating systems for assessing direct thrombin inhibitors.

Introduction: Thrombin as a Central Target in Anticoagulation

Thrombin (Factor IIa) is a serine protease that functions as the terminal effector enzyme in the coagulation cascade. Its central role involves a multitude of prothrombotic activities, including the conversion of soluble fibrinogen to insoluble fibrin monomers, the activation of platelets, and the positive feedback amplification of its own generation by activating Factors V, VIII, and XI.[1][2] This pleiotropic functionality makes thrombin a highly logical and strategic target for therapeutic anticoagulation.[1]

Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that bind directly to the thrombin molecule, blocking its enzymatic activity without the need for a cofactor like antithrombin.[1][3] Melagatran emerged as a highly potent, competitive, and reversible DTI, the active form of the first oral DTI, ximelagatran.[1][4][5] Unlike traditional anticoagulants such as warfarin, which inhibits the synthesis of clotting factors, or heparins, which act indirectly, melagatran offers a direct and predictable anticoagulant response.[2]

This guide will dissect the mechanism of this interaction, from the molecular level of active site binding to the functional assays that quantify its potent inhibitory effects.

Caption: Thrombin's central role in coagulation and the inhibitory action of melagatran.

Molecular Interaction: Competitive Binding to the Thrombin Active Site

Melagatran functions by directly and reversibly binding to the active site of both soluble and clot-bound thrombin.[4] This competitive inhibition mechanism is central to its efficacy. The thrombin active site contains a catalytic triad (Ser195, His57, Asp102) and a distinct, deep S1 specificity pocket that preferentially binds arginine residues. This structural feature is key to thrombin's ability to cleave fibrinogen at specific Arg-Gly bonds.

Melagatran, a peptidomimetic, is designed to mimic the natural substrate of thrombin. Its structure allows it to occupy the active site with high affinity and selectivity.

-

P1 Arginine Mimic: Melagatran possesses a basic, positively charged moiety that inserts into the S1 specificity pocket, forming a strong salt bridge with the carboxylate group of Asp189 at the base of the pocket. This is the primary determinant of its binding affinity.

-

Backbone Interactions: The backbone of the melagatran molecule forms critical hydrogen bonds with the peptide backbone of thrombin, specifically with Gly216, in a manner that mimics the binding of a true substrate.

-

Occlusion of the Catalytic Triad: By occupying the active site, melagatran physically prevents substrate molecules, like fibrinogen, from accessing the catalytic triad, thereby halting their proteolytic cleavage.

The binding is rapid and reversible, meaning an equilibrium is established between the bound and unbound states.[6] This reversibility contributes to its predictable pharmacokinetic profile and a relatively short half-life of approximately 4 hours, which can be advantageous in clinical settings where rapid offset of anticoagulation is required.[2][5]

Caption: Schematic of melagatran binding to the thrombin active site.

Quantitative Analysis of Thrombin Inhibition

The potency of melagatran is quantified through rigorous kinetic and functional assays. These experiments are fundamental to understanding its pharmacological profile and establishing its therapeutic window.

Enzyme Inhibition Kinetics

The interaction between melagatran and thrombin is characterized by a very low inhibition constant (Ki), which is a measure of the inhibitor's binding affinity. A lower Ki value signifies a more potent inhibitor.

| Parameter | Value | Significance | Source |

| Inhibition Constant (Ki) | 2.0 nM (0.002 µmol/L) | Indicates very high binding affinity to thrombin. | [7] |

| IC50 (Platelet Aggregation) | 2.0 nM (0.002 µmol/L) | Demonstrates potent inhibition of thrombin's biological activity on platelets at the same concentration as its enzyme Ki. | [7] |

| Binding Kinetics | Very Rapid | Allows for a quick onset of anticoagulant action. | [6] |

Functional Coagulation Assays

The ultimate measure of an anticoagulant's efficacy is its effect on global blood coagulation. Standard coagulation tests demonstrate a concentration-dependent prolongation of clotting times with melagatran.

| Assay | Concentration for 2x Prolongation | Pathway Measured | Source |

| Thrombin Time (TT) | 0.010 µmol/L | Final common pathway (Fibrinogen conversion) | [7] |

| Activated Partial Thromboplastin Time (aPTT) | 0.59 µmol/L | Intrinsic and common pathways | [4][7] |

| Prothrombin Time (PT) | 2.2 µmol/L | Extrinsic and common pathways | [4][7] |

Experimental Protocols for Mechanistic Characterization

The validation of melagatran's mechanism of action relies on a suite of well-established biochemical and biophysical techniques. The causality behind selecting these specific assays is to build a comprehensive picture, from the precise molecular affinity (Ki determination) to the integrated biological effect in plasma (coagulation assays) and the real-time binding dynamics (SPR).

Protocol: Determination of Inhibition Constant (Ki) via Chromogenic Assay

Rationale: This assay directly measures the enzymatic activity of thrombin on a synthetic substrate. By measuring the reduction in enzyme activity at various inhibitor concentrations, we can accurately calculate the Ki, providing a fundamental measure of inhibitor potency. This protocol is self-validating as it includes controls for enzyme activity (no inhibitor) and background signal (no enzyme).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4.

-

Human α-Thrombin Stock: Prepare a concentrated stock solution in assay buffer. The final concentration in the assay is typically in the picomolar range (e.g., 500 pM).[8]

-

Chromogenic Substrate Stock: Prepare a stock of a thrombin-specific substrate (e.g., S-2238) at 1 mM in sterile water.[8]

-

Melagatran Stock: Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of varying concentrations of melagatran to test wells. Add 10 µL of assay buffer to "no inhibitor" control wells.

-

Add 20 µL of diluted human α-thrombin to all wells except "no enzyme" background controls.

-

Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to all wells.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 405 nm every 30 seconds for 30-60 minutes. The rate of change in absorbance (V, in mOD/min) is proportional to thrombin activity.

-

-

Data Analysis:

-

Subtract the rate of the "no enzyme" wells from all other wells.

-

Plot the initial reaction velocity (V) against the melagatran concentration.

-

Because melagatran is a potent, tight-binding inhibitor, the data should be fitted to the Morrison equation to determine the apparent Ki (Ki(app)).[8]

-

To determine the true Ki, the experiment is repeated at several different substrate concentrations. A secondary plot of Ki(app) versus substrate concentration is generated. For a competitive inhibitor, the y-intercept of this linear plot will be the true Ki.

-

Caption: Experimental workflow for determining the Ki of melagatran.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides real-time, label-free analysis of molecular interactions. This technique is chosen to directly measure the rates of association (k_on) and dissociation (k_off) of melagatran with thrombin. This provides a more dynamic picture of the binding event than the equilibrium-based Ki measurement and confirms the rapid binding characteristics of the drug.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran surface using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize human α-thrombin to the surface via amine coupling to achieve a target density (e.g., 2000-5000 Response Units, RU).

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without thrombin immobilization to allow for subtraction of bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of melagatran concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Perform a kinetic analysis by injecting the melagatran solutions over both the thrombin-immobilized and reference flow cells at a constant flow rate.

-

Each cycle consists of:

-

Association Phase: Injection of melagatran for a defined period (e.g., 120 seconds) to monitor binding.

-

Dissociation Phase: Flow of running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation of the complex.

-

Regeneration Step (if necessary): A pulse of a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to baseline.

-

-

-

Data Analysis:

-

The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from a "zero concentration" (buffer only) injection.

-

The resulting sensorgrams (Response vs. Time) for each concentration are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD), which can be compared with the Ki value obtained from enzyme assays.

-

Conclusion

The mechanism of action of melagatran on thrombin is a well-defined example of targeted drug design. As a direct, competitive, and reversible inhibitor, it binds with high affinity (nanomolar Ki) and specificity to the active site of thrombin, effectively blocking its procoagulant functions.[4][7] This potent inhibition is reflected in a dose-dependent prolongation of plasma clotting times and a reduction in thrombin generation.[1][7][9] The experimental methodologies detailed herein—enzyme kinetics, coagulation assays, and surface plasmon resonance—provide a robust, multi-faceted framework for characterizing melagatran and serve as a gold-standard workflow for the evaluation of future direct thrombin inhibitors. While melagatran (via ximelagatran) was withdrawn from the market due to off-target hepatotoxicity, its mechanism of action provided a crucial proof-of-concept for the efficacy of oral direct thrombin inhibitors, paving the way for subsequent drugs in this class.[6][10]

References

-

AstraZeneca. (n.d.). Chemical structure of ximelagatran and melagatran. ResearchGate. [Link]

-

Fareed, J., et al. (2004). Ximelagatran: Direct Thrombin Inhibitor. Clinical and Applied Thrombosis/Hemostasis. [Link]

-

Ho, S. J., & Brighton, T. A. (2004). Mechanism of action of the oral direct thrombin inhibitor ximelagatran. Journal of Thrombosis and Haemostasis. [Link]

-

Maltsev, A. S., et al. (2021). Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro. International Journal of Molecular Sciences. [Link]

-

Thingyansane. (2023). Direct thrombin inhibitors - How do they work? (Pharmacology, Indications, Side effects). YouTube. [Link]

-

Brighton, T. A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia. [Link]

-

Brighton, T. A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. PubMed. [Link]

-

Kaplan, K. L., & Francis, C. W. (2002). Direct thrombin inhibitors. Seminars in Hematology. [Link]

-

ResearchGate. (n.d.). Correlation between experimental Ki values for Thrombin inhibitors and.... [Link]

-

Pleshakova, T. O., et al. (2021). Compact Grating-Coupled Biosensor for the Analysis of Thrombin. ACS Sensors. [Link]

-

Yeh, C. H., et al. (2011). Direct thrombin inhibitors. Circulation. [Link]

-

Akgönüllü, S., & Denizli, A. (2022). Molecular imprinted nanoparticle assisted surface plasmon resonance biosensors for detection of thrombin. Talanta. [Link]

-

Tsakalli, V., et al. (2014). Direct thrombin inhibitors: Patents 2002-2012 (Review). International Journal of Molecular Medicine. [Link]

-

Gustafsson, D., et al. (1998). Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes. Thrombosis and Haemostasis. [Link]

-

Russo, V., et al. (2014). Crystallization and preliminary X-ray analysis of the complex of human α-thrombin with a modified thrombin-binding aptamer. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

-

Cleveland Clinic. (2023). Direct Thrombin Inhibitors. [Link]

-

ResearchGate. (n.d.). (PDF) An X-ray Crystallographic Study of Thrombin. [Link]

-

Wang, J., et al. (2007). Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers. Analytical Biochemistry. [Link]

-

Nutescu, E., et al. (2004). Direct thrombin inhibitors. Expert Opinion on Pharmacotherapy. [Link]

-

Celikel, R., et al. (2004). The Crystal Structure of a-Thrombin in Complex with Platelet Glycoprotein. SSRL Science Highlight. [Link]

-

O'Brien, S. H., et al. (2024). Intravenous Direct Thrombin Inhibitors for Acute Venous Thromboembolism or Heparin-Induced Thrombocytopenia with Thrombosis in Children: A Systematic Review of the Literature. Journal of Thrombosis and Haemostasis. [Link]

-

Samama, M. M., et al. (2005). Inhibition of In Vitro Thrombin Generation: Another Parameter Reinforcing the LMWH Heterogeneity. Blood. [Link]

-

van Gestel, M. A., et al. (2005). In vivo effects of active-site thrombin inhibition (melagatran) or blockade of ADP receptors.... ResearchGate. [Link]

-

Musumeci, D., et al. (2025). Investigating the Structural Effects of Anti-Thrombin Anticoagulant Aptamers on Activation of Human Prothrombin. bioRxiv. [Link]

-

Weitz, J. I. (2004). Ximelagatran/Melagatran: a review of its use in the prevention of venous thromboembolism in orthopaedic surgery. Drugs. [Link]

-

Sinauridze, E., et al. (2017). Exploring potential anticoagulant drug formulations using thrombin generation test. Thrombosis Journal. [Link]

-

Lofas, S., et al. (2004). Surface plasmon resonance (SPR) analysis of coagulation in whole blood with application in prothrombin time assay. Biosensors and Bioelectronics. [Link]

-

Curvers, J., et al. (n.d.). Direct thrombin inhibitor assays. Clinical Laboratory International. [Link]

-

Curvers, J., et al. (2008). Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful?. American Journal of Clinical Pathology. [Link]

-

Medscape. (n.d.). Ximelagatran: An Orally Active Direct Thrombin Inhibitor. [Link]

-

van Gestel, M. A., et al. (2005). In vivo effects of inhibition of thrombin activity (melagatran and PPACK) or thrombin formation.... ResearchGate. [Link]

-

Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

-

Boström, S. L., et al. (2004). The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma. Thrombosis Research. [Link]

Sources

- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 3. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ximelagatran and its Metabolic Conversion to Melagatran

This guide provides a comprehensive technical overview of the synthetic pathway to ximelagatran and its subsequent metabolic transformation into the active pharmaceutical ingredient, melagatran. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic chemical rationale, detailed methodologies, and critical metabolic activation of this direct thrombin inhibitor.

Introduction: The Prodrug Strategy for Oral Bioavailability

Melagatran is a potent and direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1] Despite its efficacy, melagatran exhibits poor oral bioavailability due to its low lipophilicity, which limits its absorption through the gastrointestinal barrier.[2] To overcome this limitation, ximelagatran was developed as a prodrug—a bioreversible derivative designed to enhance oral absorption and then convert to the active drug, melagatran, in vivo.[1][2] Ximelagatran, being more lipophilic and uncharged at intestinal pH, effectively penetrates the gastrointestinal membrane before undergoing metabolic activation.[2] This guide will first detail the chemical synthesis of the ximelagatran prodrug and then describe its metabolic conversion to the active melagatran.

Part 1: Chemical Synthesis of Ximelagatran

The synthesis of ximelagatran is a multi-step process that involves the careful construction of its core structure, which is essentially a modified peptide. The pathway leverages standard peptide coupling techniques and strategic protection/deprotection steps to achieve the final molecule. A representative synthetic approach is detailed below.[3]

Diagram of Ximelagatran Synthetic Pathway

Caption: Chemical synthesis pathway of ximelagatran.

Experimental Protocols

Protocol 1: Synthesis of (R)-Cyclohexylglycine (Fragment A Precursor) [3]

-

Hydrogenation: N-(tert-butoxycarbonyl)-(R)-phenylglycine is dissolved in methanol.

-

The solution is subjected to hydrogenation over a Rhodium on Alumina (Rh/Al₂O₃) catalyst. This step reduces the phenyl ring to a cyclohexyl ring, yielding N-(tert-butoxycarbonyl)-(R)-cyclohexylglycine.

-

Deprotection: The resulting compound is treated with trifluoroacetic acid (TFA) to remove the tert-butoxycarbonyl (Boc) protecting group, affording (R)-Cyclohexylglycine.

Causality Insight: The choice of a Boc protecting group is strategic due to its stability under various reaction conditions and its facile removal under acidic conditions (TFA), which preserves the integrity of the chiral center. The hydrogenation of the aromatic ring is a critical step to introduce the cyclohexyl moiety characteristic of melagatran.

Protocol 2: Synthesis of 4-Aminomethyl-N-benzyloxycarbonyl-benzamidine (Fragment B) [3]

-

Azide Formation: 4-Cyanobenzyl bromide is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to produce 4-cyanobenzyl azide.

-

Amidine Formation: The azide is first treated with hydrogen chloride (HCl) and then with ammonia (NH₃) to convert the nitrile group into an amidine, yielding 4-(azidomethyl)benzamidine.

-

Protection: The amidine group is protected using benzyl chloroformate to give the N-benzyloxycarbonyl (Cbz) protected intermediate. This protection prevents unwanted side reactions in subsequent steps.

-

Azide Reduction: The azido group is reduced to a primary amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding 4-aminomethyl-N-benzyloxycarbonyl-benzamidine.

Causality Insight: The azide functional group serves as a masked form of the amine. Its reduction via the Staudinger reaction (using PPh₃) is a mild and effective method that is compatible with the Cbz-protected amidine. The Cbz group is chosen for its stability and subsequent removal via hydrogenolysis.

Protocol 3: Final Assembly and Conversion to Ximelagatran [3]

-

Peptide Coupling: The (R)-Cyclohexylglycine dipeptide intermediate (from Protocol 1) is coupled with the aminomethyl-benzamidine derivative (Fragment B from Protocol 2) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms the core backbone of melagatran with protecting groups still attached.

-

Deprotection: The Cbz and benzyl ester protecting groups are removed simultaneously via catalytic hydrogenation (H₂ over Pd/C), yielding melagatran.

-

Prodrug Moiety Attachment: Melagatran is then coupled with N-ethylglycine ethyl ester.

-

Final Conversion: The resulting intermediate is treated with hydroxylamine and triethylamine (TEA) in ethanol. This final step deprotects and oxidizes the amidino group to the N-hydroxy-amidine moiety characteristic of ximelagatran.

Part 2: Metabolic Conversion of Ximelagatran to Melagatran

Once orally administered and absorbed, ximelagatran undergoes rapid and extensive bioconversion to its active form, melagatran.[1][4] This metabolic activation is crucial for the drug's therapeutic effect. The conversion is not dependent on the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[4] The process occurs in various tissues, including the liver, kidneys, and intestinal membrane.[4]

The conversion pathway involves two key intermediate metabolites: hydroxymelagatran and ethylmelagatran .[1] The transformation proceeds through two parallel routes involving hydrolysis and reduction.

Diagram of Metabolic Conversion Pathway

Caption: Metabolic conversion of ximelagatran to melagatran.

Metabolic Steps Explained

-

Route 1 (via Hydroxymelagatran): The ethyl ester group on the ximelagatran molecule is hydrolyzed by esterase enzymes, yielding the intermediate hydroxymelagatran.[1][4] Subsequently, the N-hydroxy-amidine group is reduced to an amidine, forming the active melagatran.

-

Route 2 (via Ethylmelagatran): The N-hydroxy-amidine group of ximelagatran is reduced, forming ethylmelagatran.[1][4] This intermediate then undergoes ester hydrolysis to remove the ethyl group, yielding melagatran.

This dual-pathway conversion ensures an efficient and rapid generation of the active drug, with peak plasma concentrations of melagatran typically observed 1.5-2.5 hours after oral administration of ximelagatran.[5]

Pharmacokinetic Profile

The prodrug strategy results in a predictable pharmacokinetic profile for melagatran following oral administration of ximelagatran.

| Parameter | Value | Reference(s) |

| Oral Bioavailability (Ximelagatran) | ~20% | [2] |

| Time to Peak Plasma Conc. (Melagatran) | 1.5 - 2.5 hours | [5] |

| Elimination Half-life (Melagatran) | 4 - 5 hours (in a typical 70-year-old) | [5] |

| Primary Route of Elimination (Melagatran) | Renal (80% excreted in 24 hours) | [5] |

| Metabolism | Independent of CYP450 enzymes | [4] |

Analytical Characterization

The characterization and quantification of ximelagatran, melagatran, and their intermediates in biological matrices are essential for pharmacokinetic and metabolic studies. A validated method utilizing liquid chromatography-mass spectrometry (LC-MS) has been established for this purpose.

Protocol 4: LC-MS Analysis of Ximelagatran and Metabolites [6]

-

Sample Preparation: Isolation from human plasma is achieved by solid-phase extraction (SPE) on an octylsilica (C8) cartridge.

-

Chromatographic Separation: Analytes, along with their isotope-labeled internal standards, are separated on a C18 analytical column.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4 mmol/L ammonium acetate (35:65, v/v) containing 0.1% formic acid is used.

-

Detection: Detection is performed using positive electrospray ionization mass spectrometry (ESI-MS) in the selected reaction monitoring (SRM) mode.

-

Quantification: The limit of quantification is typically 10 nmol/L for each analyte.

Self-Validating System: The use of stable isotope-labeled internal standards for each analyte is critical. This approach corrects for variations in sample extraction, matrix effects, and instrument response, ensuring the accuracy and robustness of the analytical results.

Conclusion

The development of ximelagatran is a classic example of a successful prodrug strategy employed to overcome the pharmacokinetic limitations of an active drug, melagatran. The chemical synthesis of ximelagatran, while intricate, utilizes well-established organic chemistry principles to construct the molecule. Its subsequent in vivo conversion is a rapid and efficient enzymatic process that reliably delivers the active thrombin inhibitor to the systemic circulation. This guide provides the foundational knowledge of the synthesis and metabolic activation pathway, offering valuable insights for professionals engaged in the research and development of novel therapeutics.

References

-

The direct thrombin inhibitor melagatran/ximelagatran - The Medical Journal of Australia. (2004). The Medical Journal of Australia. Available at: [Link]

-

Lee, L. H. (2005). Ximelagatran: Direct Thrombin Inhibitor. Clinical Medicine & Research. Available at: [Link]

-

Nutescu, E. A. (2005). Ximelagatran: An Orally Active Direct Thrombin Inhibitor. Medscape. Available at: [Link]

-

Melagatran and ximelagatran. Anticoagulant, thrombin inhibitor. (2003). Request PDF. Available at: [Link]

-

Fareed, J. (2004). Ximelagatran (Exanta): alternative to warfarin? Baylor University Medical Center Proceedings. Available at: [Link]

-

Chemical structure of ximelagatran and melagatran. (n.d.). ResearchGate. Available at: [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. Thrombosis Research. Available at: [Link]

-

Melagatran and Ximelagatran. (2002). Drugs of the Future. Available at: [Link]

-

Sarawasi, P., & Wennberg, O. (2002). Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid. European Journal of Clinical Pharmacology. Available at: [Link]

-

Pettersson, K. J., et al. (2003). Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

Simonsson, R., et al. (2013). Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

- 1. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2001095931A1 - A COMBINATION PRODUCT COMPRISING MELAGATRAN AND A FACTOR Xa INHIBITOR - Google Patents [patents.google.com]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. data.epo.org [data.epo.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Melagatran

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Melagatran, a potent and direct thrombin inhibitor, represented a significant advancement in anticoagulant therapy. However, its development was fundamentally challenged by low and erratic oral bioavailability, precluding its use as an oral agent.[1][2] This guide delves into the successful prodrug strategy employed to overcome this limitation: the development of ximelagatran. Upon oral administration, ximelagatran is rapidly and predictably absorbed and bioconverted to its active form, melagatran.[3][4][5] This document provides a comprehensive technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of melagatran following the oral administration of its prodrug. We will explore the key pharmacokinetic parameters, the minimal impact of extrinsic factors like food, the critical role of renal function in its clearance, and the methodologies used to characterize its profile.[6][7] Despite a highly predictable pharmacokinetic profile that allowed for a fixed-dose regimen without the need for routine monitoring, ximelagatran was ultimately withdrawn from the market due to concerns over hepatotoxicity.[5][6] This guide serves as a detailed case study in formulation strategy, pharmacokinetic profiling, and the overarching principle that a favorable pharmacokinetic profile must be accompanied by an acceptable safety profile for clinical success.

Part 1: The Prodrug Imperative: Overcoming Melagatran's Bioavailability Challenge

Melagatran: A Potent Direct Thrombin Inhibitor

Melagatran is a synthetic, small-peptide molecule that functions as a potent, competitive, and reversible direct inhibitor of thrombin.[6] Its mechanism of action is highly specific, targeting both free and clot-bound thrombin, which gives it a theoretical advantage over indirect inhibitors like heparin.[1][4] This direct inhibition effectively blocks the final step of the coagulation cascade—the conversion of fibrinogen to fibrin—thereby preventing thrombus formation.[1]

The Formulation Hurdle: Low Oral Bioavailability

The clinical development of melagatran as an oral anticoagulant was halted by its inherent physicochemical properties. As a small peptide, it possesses low membrane permeability, leading to poor and highly variable absorption from the gastrointestinal tract.[7] Furthermore, its absorption is significantly reduced by the presence of food, making a reliable oral dosing regimen unfeasible.[1][2]

The Ximelagatran Solution: A Lipophilic Prodrug

To circumvent the poor oral absorption of melagatran, a prodrug, ximelagatran, was developed. Ximelagatran is an uncharged, significantly more lipophilic molecule (approximately 170 times more than melagatran), designed to readily penetrate the gastrointestinal barrier.[1][2] Following absorption, it undergoes rapid and extensive enzymatic conversion to the active melagatran.[4][5][6] This strategy successfully created a compound with a stable and reproducible oral bioavailability of approximately 20%, as measured by plasma concentrations of melagatran.[7][8]

Part 2: Absorption, Bioconversion, and Bioavailability

The Metabolic Activation Pathway of Ximelagatran

The conversion of ximelagatran to melagatran is a swift, two-step metabolic process that does not involve the cytochrome P450 (CYP) enzyme system, a key factor in its low potential for drug-drug interactions.[6][7] The bioconversion occurs in various tissues, including the liver, intestinal membrane, and kidney, with the highest enzymatic activity found in liver mitochondria.[7]

The process involves two key intermediates:

-

Ethyl-melagatran: Formed by the reduction of the hydroxyl group.

-

Hydroxyl-melagatran (OH-melagatran): Formed by the hydrolysis of the ethyl group.

These intermediates are rapidly converted to the active melagatran and are themselves quickly eliminated from plasma.[7][8]

Caption: Biotransformation pathway of oral ximelagatran to active melagatran.

Quantitative Bioavailability

The absolute bioavailability of melagatran following the oral administration of ximelagatran is consistently reported to be around 20%.[2][7][8] A key advantage of this prodrug approach was the low inter-individual variability in bioavailability, with a coefficient of variation of approximately 20%.[7] This predictability was a cornerstone of its development as a fixed-dose anticoagulant.

Factors with Minimal Influence on Absorption

-

Food: Unlike its active moiety, the absorption of ximelagatran is only minimally influenced by food, removing the need for dietary restrictions that complicate warfarin therapy.[6][7]

-

Formulation: Studies have demonstrated that administering ximelagatran as a crushed tablet mixed with applesauce or dissolved in water via a nasogastric tube is bioequivalent to swallowing a whole tablet in terms of total exposure (AUC) and peak concentration (Cmax).[9] This provides crucial dosing flexibility for patients with dysphagia.

Part 3: The ADME Profile of Melagatran

Once formed from its prodrug, melagatran exhibits a straightforward pharmacokinetic profile.

Distribution

Melagatran shows no significant binding to plasma proteins, meaning its pharmacological activity is directly proportional to its total plasma concentration.[6][7] Its volume of distribution is relatively small.[8] Population modeling in orthopedic surgery patients indicated a volume of distribution influenced by bodyweight, with an estimate of 15.5 L for a 75kg patient receiving a subcutaneous formulation.[10]

Metabolism

A pivotal feature of melagatran is its metabolic stability. It is not significantly metabolized in the body.[6][7] This, combined with the fact that its formation from ximelagatran is independent of the CYP450 enzyme system, results in a very low potential for metabolism-based drug-drug interactions.[6][7]

Excretion

The primary route of elimination for melagatran is renal excretion. Approximately 80% of an administered dose is excreted unchanged in the urine over 24 hours.[6][7] Melagatran's clearance is directly correlated with creatinine clearance, making renal function the single most important determinant of its exposure.[3]

Part 4: Pharmacokinetic Parameters and Influencing Factors

Core Pharmacokinetic Parameters

The pharmacokinetics of melagatran (after oral ximelagatran) are well-described by a one-compartment model with first-order absorption and elimination.[3]

| Parameter | Value | Clinical Significance |

| Tmax (Time to Peak Conc.) | 1.5 - 2.5 hours[6] | Indicates rapid absorption and onset of action. |

| t½ (Elimination Half-life) | 1.5 - 2 hours (young, healthy)[6][7] | Short half-life necessitates twice-daily dosing. |

| 4 - 5 hours (elderly, ~70 yrs)[6][7] | Prolonged due to age-related decline in renal function. | |

| Bioavailability (F) | ~20%[2][7][8] | Low but consistent, enabling fixed dosing. |

| Protein Binding | Not significant[6][7] | Active concentration is predictable from total concentration. |

| Excretion | ~80% renal, unchanged[6][7] | Dosing adjustments would be critical in renal impairment. |

| Variability (Exposure) | Total CV: 45%; Intra-individual CV: 23%[3] | Considered predictable enough for a fixed-dose regimen. |

Impact of Patient Characteristics

-

Renal Impairment: Due to its primary renal clearance, the half-life and overall exposure (AUC) of melagatran are significantly increased in patients with severe renal impairment.[6][7] Creatinine clearance is the most important predictor of melagatran exposure, explaining 54% of the inter-patient variance in clearance.[3]

-

Age: The plasma half-life of melagatran increases with age, a direct consequence of the physiological decline in renal function.[6][7]

-

Hepatic Impairment: No significant differences in pharmacokinetics were noted in patients with mild to moderate hepatic impairment.[7]

Drug-Drug Interaction Profile

The potential for drug-drug interactions with ximelagatran/melagatran is low.[6] Its bioconversion and clearance pathways are independent of the CYP450 system.[7] Studies found no clinically significant interactions with alcohol, nifedipine, diazepam, diclofenac, digoxin, statins, or acetylsalicylic acid (aspirin).[6][7][11] One study did note that co-administration with erythromycin, a potent CYP3A4 inhibitor and P-glycoprotein inhibitor, nearly doubled the maximal plasma concentration of melagatran, suggesting a potential interaction at the level of transporters.[6]

Part 5: Methodologies for Pharmacokinetic Analysis

Experimental Protocol: A Representative Bioequivalence Study

To assess the impact of administration method on bioavailability, a randomized, three-way crossover study design is a robust choice. This protocol is based on published study designs for ximelagatran.[9]

Objective: To determine if oral ximelagatran administered as a crushed tablet is bioequivalent to administration as a whole tablet.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=40). Screen for inclusion/exclusion criteria (e.g., normal renal function, no concomitant medications).

-

Randomization: Randomly assign subjects to a sequence of three treatment periods, separated by an adequate washout period (e.g., >1 week) to ensure complete drug elimination.

-

Treatment Arms:

-

A: Single 36 mg dose of ximelagatran as a whole tablet swallowed with water.

-

B: Single 36 mg ximelagatran tablet crushed, mixed with a standard amount of applesauce, and ingested.

-

C: Single 36 mg ximelagatran tablet dissolved in water and administered via a nasogastric tube (if applicable for the target patient population).

-

-

Pharmacokinetic Sampling: Collect serial blood samples (e.g., into heparinized tubes) at predefined time points: pre-dose (0 hr) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at ≤ -20°C until analysis.

-

Bioanalysis: Quantify the concentrations of ximelagatran, its intermediates, and melagatran in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (AUC₀-t, AUC₀-∞, Cmax, Tmax) for melagatran for each subject in each treatment period. Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax data. Bioequivalence is concluded if the 90% confidence intervals for the ratio of geometric means (Test/Reference) fall within the standard 80-125% range.

Caption: Workflow for a three-way crossover bioequivalence study.

Bioanalytical Method: LC-MS/MS for Melagatran Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like melagatran in complex biological matrices due to its high sensitivity and selectivity.

Protocol Outline:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples and an internal standard (e.g., a stable isotope-labeled version of melagatran) is added.[12]

-

Condition an SPE cartridge (e.g., C8/SO₃⁻ mixed-mode or octylsilica) with methanol and then equilibration buffer.[12][13]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances like proteins and phospholipids.

-

Elute melagatran and the internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and an ammonium acetate buffer).[13] The absolute recovery from plasma using this technique is typically >90%.[12]

-

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Introduce the LC eluent into the mass spectrometer using a positive electrospray ionization (ESI+) source.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Select the protonated molecular ion ([M+H]⁺) of melagatran as the precursor ion in the first quadrupole.

-

Fragment the precursor ion in the collision cell and monitor for a specific, stable product ion in the third quadrupole.

-

Perform the same process for the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of melagatran in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Part 6: Conclusion: A Tale of Pharmacokinetic Success and Safety Failure

The development of ximelagatran to deliver melagatran orally is a prime example of successful pharmaceutical science. The prodrug strategy effectively overcame the fundamental bioavailability issues of the active drug, resulting in a product with a predictable pharmacokinetic profile.[1][7] This predictability allowed for a fixed-dose regimen without the need for routine coagulation monitoring, a significant potential advantage over warfarin.[5][6]

However, the story of ximelagatran is also a critical lesson in drug development. Despite its elegant design and favorable pharmacokinetics, post-marketing surveillance and long-term clinical trials revealed an unacceptable risk of serious, idiosyncratic hepatotoxicity.[5][6] These safety concerns ultimately led to its withdrawal from the market in 2006.[14] This outcome underscores the principle that a drug's success is multifactorial; an ideal pharmacokinetic profile cannot compensate for a poor safety profile. The case of oral melagatran remains a vital and informative study for all professionals in the field of drug development.

References

-

The direct thrombin inhibitor melagatran/ximelagatran - The Medical Journal of Australia. (2004-10-18). Available at: [Link]

-

Hoh, M., et al. (2005). Population pharmacokinetics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in atrial fibrillation patients receiving long-term anticoagulation therapy. Clinical Pharmacokinetics. Available at: [Link]

-

Weitz, J. I., & Crowther, M. (2005). Ximelagatran: Direct Thrombin Inhibitor. Therapeutics and Clinical Risk Management. Available at: [Link]

-

Fager, G., et al. (2003). Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid. European Journal of Clinical Pharmacology. Available at: [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review. Thrombosis Research. Available at: [Link]

-

Eriksson, U. G., et al. (2003). Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. Drug Metabolism and Disposition. Available at: [Link]

-

Nutescu, E. A., & Shapiro, N. L. (2004). Ximelagatran: An Orally Active Direct Thrombin Inhibitor. Medscape. Available at: [Link]

-

Stangier, J., et al. (2005). Pharmacokinetics and Pharmacodynamics of the Direct Oral Thrombin Inhibitor Dabigatran in Healthy Elderly Subjects. Clinical Pharmacokinetics. Available at: [Link]

-

Gustafsson, D., & Elg, M. (2003). The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor Ximelagatran and its active metabolite Melagatran: a mini-review. ResearchGate. Available at: [Link]

-

Eriksson, U. G., et al. (2003). Pharmacokinetics of melagatran and the effect on ex vivo coagulation time in orthopaedic surgery patients receiving subcutaneous melagatran and oral ximelagatran: a population model analysis. Clinical Pharmacokinetics. Available at: [Link]

-

Ho, S. J., & Brighton, T. A. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia. Available at: [Link]

-

Dunér, K., et al. (2007). Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS. Journal of Chromatography B. Available at: [Link]

-

Johansson, S., et al. (2003). Bioequivalence of ximelagatran, an oral direct thrombin inhibitor, as whole or crushed tablets or dissolved formulation. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

-

Ximelagatran - Wikipedia. (n.d.). Available at: [Link]

-

Pettersson, K. J., et al. (2000). Determination of Melagatran, a Novel, Direct Thrombin Inhibitor, in Human Plasma and Urine by Liquid Chromatography-Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in atrial fibrillation patients receiving long-term anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 7. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioequivalence of ximelagatran, an oral direct thrombin inhibitor, as whole or crushed tablets or dissolved formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of melagatran and the effect on ex vivo coagulation time in orthopaedic surgery patients receiving subcutaneous melagatran and oral ximelagatran: a population model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ximelagatran - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Study of Melagatran in Preclinical Models of Deep Vein Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renewed Look at a Potent Direct Thrombin Inhibitor

Melagatran, the active form of the prodrug ximelagatran, is a potent, synthetic, small-peptide direct thrombin inhibitor.[1] By binding competitively and reversibly to both free and clot-bound thrombin, melagatran effectively blocks the final common pathway of the coagulation cascade: the conversion of fibrinogen to fibrin.[2][3] This direct mechanism of action offers a predictable anticoagulant response, a feature that generated significant interest in ximelagatran as an oral alternative to traditional anticoagulants like warfarin, which require frequent monitoring.[1][2]

Clinical trials demonstrated that ximelagatran was non-inferior, and in some cases superior, to standard therapies for the prevention and treatment of deep vein thrombosis (DVT).[1][4] However, its development was halted, and the drug was withdrawn from the market due to concerns over long-term use being associated with a risk of severe liver injury, characterized by elevated alanine aminotransferase (ALT) levels.[5][6][7]

Despite its withdrawal from clinical use, melagatran remains a valuable tool for researchers. Its well-defined mechanism and extensive clinical characterization make it an important reference compound in the study of thrombosis, the evaluation of new anticoagulant therapies, and for investigating the mechanisms of drug-induced liver injury (DILI). These application notes provide detailed protocols for utilizing melagatran in a preclinical rat model of DVT, including methodologies for assessing its antithrombotic efficacy and monitoring for potential hepatotoxicity.

Scientific Rationale and Experimental Design

The study of melagatran in a preclinical DVT model allows for the controlled investigation of its antithrombotic properties. The selection of an appropriate animal model is critical for the translational relevance of the findings. The inferior vena cava (IVC) stenosis model in rats is a widely used and well-characterized model that mimics the blood flow disturbances often associated with clinical DVT without causing complete occlusion, thereby allowing for the study of both thrombus formation and resolution.[4][6]

This guide will detail a comprehensive experimental workflow, from the induction of DVT to the multi-faceted analysis of treatment outcomes. The protocols are designed to be self-validating by incorporating multiple, complementary endpoints.

Signaling Pathway: The Coagulation Cascade and Melagatran's Point of Intervention

Figure 1. Melagatran directly inhibits Thrombin (Factor IIa).

Experimental Workflow

Figure 2. Overview of the preclinical DVT study workflow.

Detailed Protocols

Part 1: Animal Model and DVT Induction (IVC Stenosis)

Rationale: The IVC stenosis model is chosen for its clinical relevance, as it creates a non-occlusive thrombus by inducing blood flow disturbance, a key factor in the pathogenesis of DVT. This allows for the evaluation of a test compound's ability to prevent thrombus growth in a dynamic flow environment.[4][6]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Isoflurane anesthesia system

-

Warming pad

-

Surgical instruments (scissors, forceps, needle holders)

-

7-0 Prolene suture

-

30-gauge needle

-

Sterile gauze and saline

Protocol:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a warming pad to maintain body temperature. Shave and sterilize the abdominal area.

-

Surgical Exposure: Make a midline laparotomy incision to expose the abdominal cavity. Gently retract the intestines with moist sterile gauze to visualize the inferior vena cava (IVC).

-

IVC Dissection: Carefully dissect the IVC from the surrounding tissues, caudal to the left renal vein.

-

Stenosis Creation: Place a 30-gauge needle parallel to the IVC. Pass a 7-0 Prolene suture around both the IVC and the needle.

-

Ligation: Tie a ligature around the IVC and the needle.

-

Spacer Removal: Carefully remove the needle, leaving a stenotic lumen in the IVC. This will reduce blood flow by approximately 90%.[6]

-

Closure: Return the intestines to the abdominal cavity and close the incision in layers.

-

Post-operative Care: Administer appropriate analgesia and monitor the animal during recovery.

Part 2: Melagatran Formulation and Administration

Rationale: Subcutaneous administration of melagatran allows for sustained release and is a common route for anticoagulants in preclinical studies. Saline is a standard and well-tolerated vehicle. Dosing is based on previous preclinical studies demonstrating antithrombotic efficacy in rats.[3][8]

Materials:

-

Melagatran powder

-

Sterile 0.9% saline

-

Sterile syringes (1 mL) and needles (25-gauge)

-

Vortex mixer and analytical balance

Protocol:

-

Solution Preparation: Prepare a stock solution of melagatran in sterile 0.9% saline. For a target dose of 0.5 µmol/kg in a 250g rat with an injection volume of 1 mL/kg, the required concentration would be 0.125 µmol/mL. The solution should be freshly prepared and protected from light.

-

Dosing: Thirty minutes prior to the induction of thrombus formation, administer the prepared melagatran solution or vehicle (saline) via subcutaneous injection into the loose skin over the neck or flank.[3]

Part 3: Endpoint Analysis

Rationale: A multi-pronged approach to endpoint analysis provides a robust assessment of melagatran's efficacy and safety. Thrombus weight is a primary measure of antithrombotic effect.[9] Histological analysis offers qualitative and quantitative information on thrombus composition and resolution.[10] Coagulation assays (APTT, TT) confirm the pharmacodynamic effect of melagatran.[11] Liver enzyme measurements serve as a critical safety endpoint, given the clinical history of ximelagatran.[5]

3.1 Blood Collection and Processing

-

At the study endpoint (e.g., 48 hours post-surgery), anesthetize the rat.

-

Collect blood via cardiac puncture into tubes containing 3.2% sodium citrate (for coagulation assays) and serum separator tubes (for liver enzyme analysis).

-

For coagulation assays, centrifuge the citrated blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.

-

For liver enzyme analysis, allow the blood in the serum separator tubes to clot at room temperature for 30 minutes, then centrifuge at 1500 x g for 10 minutes to separate the serum.

-

Store plasma and serum samples at -80°C until analysis.

3.2 Thrombus Excision and Measurement

-

Following blood collection, euthanize the animal.

-

Re-open the abdominal incision and carefully excise the IVC segment containing the thrombus.

-

Gently dissect the thrombus from the vein wall and blot it dry.

-

Measure the wet weight of the thrombus.

3.3 Histological Analysis

-

Fix the excised thrombus and a section of the liver in 10% neutral buffered formalin.

-

Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrin and collagen content.

-

Analyze thrombus sections for cellular composition (e.g., neutrophils, macrophages) and signs of organization.[10]

3.4 Coagulation and Liver Enzyme Assays

-

Measure the activated partial thromboplastin time (APTT) and thrombin time (TT) in the citrated plasma samples using a coagulometer and appropriate reagents.

-

Quantify the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum samples using a clinical chemistry analyzer.

Data Presentation and Interpretation

Table 1: Hypothetical Antithrombotic Efficacy of Melagatran

| Treatment Group | N | Thrombus Weight (mg, Mean ± SD) | % Inhibition |

| Vehicle (Saline) | 10 | 15.2 ± 3.5 | - |

| Melagatran (0.5 µmol/kg) | 10 | 6.1 ± 2.1 | 59.9% |

| Positive Control (e.g., LMWH) | 10 | 5.5 ± 1.9 | 63.8% |

| * p < 0.05 compared to Vehicle |

Table 2: Pharmacodynamic and Safety Parameters

| Treatment Group | N | APTT (seconds, Mean ± SD) | TT (seconds, Mean ± SD) | Serum ALT (U/L, Mean ± SD) |

| Vehicle (Saline) | 10 | 18.5 ± 2.3 | 22.1 ± 3.0 | 45 ± 12 |

| Melagatran (0.5 µmol/kg) | 10 | 35.2 ± 5.1 | >120 | 52 ± 15 |

| Positive Control (e.g., LMWH) | 10 | 40.1 ± 6.2 | 25.4 ± 3.8 | 48 ± 11 |

| p < 0.05 compared to Vehicle |

Statistical Analysis: Data should be expressed as mean ± standard deviation (SD). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of melagatran in a rat model of deep vein thrombosis. By employing a clinically relevant animal model and a multi-faceted approach to endpoint analysis, researchers can obtain robust and reproducible data on the antithrombotic efficacy and safety profile of this potent direct thrombin inhibitor. These studies are essential for advancing our understanding of thrombosis and for the development of novel anticoagulant therapies.

References

-

Arman, M., et al. (2016). ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS. Thrombosis Research, 144, 242-248. Available from: [Link]

-

Brighton, T. (2004). The direct thrombin inhibitor melagatran/ximelagatran. The Medical Journal of Australia, 181(8), 432-437. Available from: [Link]

-

Fareed, J., et al. (2005). Ximelagatran: a promising new drug in thromboembolic disorders. Current Pharmaceutical Design, 11(4), 429-446. Available from: [Link]

-

Elg, M., et al. (2003). Three vehicle formulations for melagatran, a direct thrombin inhibitor, evaluated in a vena cava thrombosis model in the rat. Biopharmaceutics & Drug Disposition, 24(6), 231-238. Available from: [Link]

-

Lee, W. M., et al. (2005). Hepatic findings in long-term clinical trials of ximelagatran. Drug Safety, 28(4), 351-370. Available from: [Link]

-

Brill, A., et al. (2017). Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis. Journal of Visualized Experiments, (130), 56534. Available from: [Link]

-

Huisman, M. V., et al. (2005). Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial. JAMA, 293(6), 681-689. Available from: [Link]

-

Mattsson, C., et al. (2001). Effects of ximelagatran, the oral form of melagatran, in the treatment of caval vein thrombosis in conscious rats. Thrombosis Research, 104(6), 417-424. Available from: [Link]

-

Eriksson, U. G., et al. (2003). Pharmacokinetics of melagatran and the effect on ex vivo coagulation time in orthopaedic surgery patients receiving subcutaneous melagatran and oral ximelagatran: a population model analysis. Clinical Pharmacokinetics, 42(7), 687-701. Available from: [Link]

-

European Medicines Agency. (2006). AstraZeneca withdraws its application for Ximelagatran 36-mg film-coated tablets. Available from: [Link]

-

Albadawi, H., et al. (2018). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 8(Suppl 1), S102-S113. Available from: [Link]

-

MacIomhair, M., & Lavelle, S. M. (1979). Thrombus weight as a measure of hypercoagulability induced by drugs. Thrombosis and Haemostasis, 42(3), 1018-1021. Available from: [Link]

-

Gustafsson, D., et al. (2001). The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects. Thrombosis Research, 101(3), 171-181. Available from: [Link]

-

Bio-protocol. (n.d.). Construction of a rat inferior vena cava stenosis-induced DVT model. Available from: [Link]

-

Liguori, M. J. (2018). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Current Protocols in Toxicology, 76(1), e46. Available from: [Link]

-

National Centre for the Replacement Refinement & Reduction of Animals in Research. (2013). Blood sampling: Rat. Available from: [Link]

-

Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in Molecular Biology, 1250, 27-40. Available from: [Link]

-

AstraZeneca. (2006). AstraZeneca pulls Exanta from global market. PharmaTimes. Available from: [Link]

Sources

- 1. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Nursing guidelines : Subcutaneous injections and device management [rch.org.au]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. Thrombus weight as a measure of hypercoagulability induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Case Study in Mitigating Melagatran-Associated Liver Toxicity

Introduction: Melagatran, a potent direct thrombin inhibitor, showed significant promise in anticoagulant therapy.[1] Its development, alongside its oral prodrug ximelagatran, was halted due to unforeseen hepatotoxicity observed during long-term clinical trials.[2] This idiosyncratic drug-induced liver injury (DILI) proved difficult to predict with standard preclinical toxicology studies.[3] This guide uses melagatran as an instructive case study for researchers and drug development professionals investigating DILI. It provides a framework of frequently asked questions (FAQs) and detailed troubleshooting protocols to proactively identify and mitigate potential hepatotoxicity for new chemical entities (NCEs) with similar profiles.

Section 1: Frequently Asked Questions (FAQs) - Understanding Melagatran's Liver Profile

Q1: What was the clinical presentation of liver injury associated with ximelagatran/melagatran?

In clinical trials, liver injury typically manifested as an asymptomatic elevation of serum alanine aminotransferase (ALT) levels.[1] This increase was generally observed after long-term treatment (>35 days), with about 7.9% of patients showing ALT levels greater than three times the upper limit of normal (>3x ULN).[2] While short-term use (<12 days) showed no hepatotoxic potential, the delayed onset in a subset of patients highlighted its idiosyncratic nature.[2] Severe injury was rare but possible, and withdrawal from the market was prompted by concerns that routine liver function monitoring might not be sufficient to prevent serious outcomes.[2]

Q2: What is the proposed mechanism for melagatran-induced liver toxicity?

The exact mechanism remains elusive, a common challenge in idiosyncratic DILI.[4][5] Standard preclinical and in vitro models failed to replicate the liver injury seen in humans.[3] However, a key finding from a pharmacogenomic study pointed towards an immune-mediated pathogenesis. The study found a strong association between ALT elevations and the presence of specific Major Histocompatibility Complex (MHC) alleles, namely DRB107 and DQA102.[2][3] This suggests that melagatran or a metabolite may act as a hapten, forming adducts with liver proteins that, in genetically susceptible individuals, trigger an adaptive immune response leading to hepatocyte damage.[6]

Q3: Why did standard preclinical animal models fail to predict this toxicity?

This failure is a hallmark of idiosyncratic DILI. The toxicity likely depends on a combination of factors, including specific human immune responses (related to HLA genotypes) and potentially human-specific metabolic pathways that are not present in standard preclinical species like rats or dogs.[3] This case underscores the limitations of relying solely on animal models and emphasizes the need for more advanced, human-relevant in vitro systems early in drug development.[7]

Section 2: Troubleshooting Guides & Experimental Workflows

This section is designed for researchers encountering unexpected cytotoxicity with a new compound that shares characteristics with melagatran (e.g., a peptide mimetic, specific structural motifs).

Q2.1: My compound shows cytotoxicity in primary human hepatocytes. How do I determine if it's a DILI risk?

Answer: Initial cytotoxicity is a critical signal that requires a multi-pronged investigation to determine its relevance and underlying mechanism. The goal is to move beyond simple viability readouts and probe specific pathways implicated in DILI.

Troubleshooting Workflow:

-

Confirm Dose-Relevance: Compare the cytotoxic concentrations (e.g., IC50) to the projected therapeutic plasma concentrations. If toxicity only occurs at concentrations >100x the efficacious dose, the risk may be lower, but it still warrants investigation. For melagatran, peak plasma concentrations were around 0.2 µM, yet in vitro studies showed no significant cytotoxicity even at doses up to 500 µM, demonstrating the challenge of predicting this specific type of DILI with simple assays.[4][8]

-

Assess for Hallmarks of Intrinsic Toxicity: Even if an idiosyncratic mechanism is suspected, it is crucial to rule out common intrinsic toxicity pathways first. Mitochondrial dysfunction and oxidative stress are frequently implicated in DILI.[9][10]

-

Implement a Tiered Mechanistic Investigation: Use the following protocols to dissect the potential mechanism.

Sources

- 1. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations into the liver effects of ximelagatran using high content screening of primary human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. easl.eu [easl.eu]

- 6. Risk Factors for Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Technical Support Center: Investigating Melagatran-Induced Liver Enzyme Elevation

Welcome to the technical support guide for researchers investigating the mechanisms of melagatran-induced hepatotoxicity. This resource is designed to provide practical, in-depth guidance in a direct question-and-answer format. We will explore the underlying causes of experimental observations and provide validated protocols to help you navigate your research.

The hepatotoxicity of ximelagatran (the prodrug of melagatran) is a classic case of idiosyncratic drug-induced liver injury (DILI), which was not predicted by standard preclinical studies.[1] The elevation in alanine aminotransferase (ALT) levels, observed in about 7.9% of patients during long-term clinical trials, ultimately led to its market withdrawal.[1][2] Understanding its mechanism is critical for developing safer anticoagulants and for advancing our knowledge of DILI.

Frequently Asked Questions & Troubleshooting

Q1: My primary human hepatocytes show significant cytotoxicity with melagatran, but published data is inconsistent. What is the expected response and what factors could be causing this discrepancy?

Answer:

It is not surprising to see variability in this context. The liver injury caused by ximelagatran was idiosyncratic, meaning it only affected a subset of patients, and this variability often translates to in vitro models.[1]

-

Causality Explained: The mechanism is complex and not fully elucidated, but evidence points towards a combination of mitochondrial dysfunction and a possible immune-mediated response.[1][3] A pharmacogenomic study linked ALT elevations to specific MHC alleles (DRB107 and DQA102), suggesting an immunogenic pathogenesis.[1] Therefore, the genetic background of your hepatocyte donor is a critical variable. Furthermore, direct cytotoxicity may not be the primary event; instead, sublethal mitochondrial stress could be a key initiating factor.[4]

-

Troubleshooting Steps:

-

Verify Donor Information: Check if your hepatocyte supplier provides HLA-typing information. If you are observing high toxicity, you may be using hepatocytes from a genetically susceptible donor. Conversely, a lack of toxicity could indicate a non-susceptible donor.[5]

-

Concentration & Duration: The clinical ALT elevations were typically seen after long-term exposure (>35 days).[1] Standard 24-hour cytotoxicity assays may not be sufficient. Consider extending your exposure time or using repeat-dosing protocols, which are more relevant for chronic toxicity studies.[6] Some studies showed no significant cytotoxicity with melagatran at concentrations up to 500 µM in 24-hour incubations.[4]

-

Model System Selection: Primary human hepatocytes (PHHs) are the gold standard, but they de-differentiate quickly in standard 2D culture.[7] This loss of metabolic function can alter a drug's toxic potential. Consider more advanced models:

-

Assess Sublethal Endpoints: Instead of focusing solely on cell death (e.g., LDH release), measure markers of mitochondrial stress first. A decrease in mitochondrial respiration can occur at concentrations that do not cause immediate cell death.[4]

-

Q2: I suspect mitochondrial toxicity is involved. What is the primary mechanism and how can I test for it in my lab?

Answer:

Mitochondrial toxicity is a leading hypothesis for melagatran-induced liver injury.[4] Drugs can impair mitochondrial function through several mechanisms, including inhibiting the electron transport system (ETS), uncoupling ATP synthesis from electron transport, and increasing oxidative stress.[3]

-

Causality Explained: Melagatran is thought to interfere with mitochondrial respiration.[10] This impairment leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[3] The resulting oxidative stress can damage cellular components and trigger apoptotic cell death pathways.[9]

-

Recommended Experimental Workflow: A multi-parametric approach is essential to pinpoint the specific mitochondrial defect.

Experimental Workflow: Assessing Mitochondrial Dysfunction

Caption: Workflow for investigating melagatran-induced mitochondrial toxicity.

Data Summary: Expected Outcomes of Mitochondrial Assays

| Assay | Parameter Measured | Expected Result with Melagatran | Interpretation |

| TMRE/JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Decreased Fluorescence | Mitochondrial depolarization, an early sign of dysfunction.[9] |

| Seahorse XF Analysis | Oxygen Consumption Rate (OCR) | Decreased Basal & Maximal Respiration | Impairment of the electron transport system.[11] |

| MitoSOX Red Staining | Mitochondrial Superoxide | Increased Fluorescence | Increased oxidative stress originating from mitochondria.[12] |

| Luminometric ATP Assay | Cellular ATP Levels | Decreased Luminescence | Cellular energy crisis due to impaired oxidative phosphorylation. |

| Caspase-3/7 Assay | Apoptotic Enzyme Activity | Increased Activity | Initiation of the apoptotic cell death cascade. |

Detailed Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol allows for the real-time measurement of the oxygen consumption rate (OCR), providing insight into electron transport chain function.[13]

Materials:

-

Seahorse XF96 or similar instrument

-

Primary human hepatocytes or other suitable cell model

-

Seahorse XF Cell Culture Microplates

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Melagatran stock solution

-

Mitochondrial stress test kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed hepatocytes in a Seahorse XF microplate at an optimized density and allow them to form a monolayer.

-

Drug Treatment: Pre-treat cells with various concentrations of melagatran (e.g., 10-300 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.

-

Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

-

Run Assay: Calibrate the instrument and place the cell culture plate inside. Run the mitochondrial stress test protocol.

-

Data Analysis: Analyze the resulting OCR data to determine parameters like basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A decrease in basal and maximal respiration would strongly suggest melagatran inhibits the electron transport chain.[14]

Self-Validation:

-

Positive Control: Use a known mitochondrial inhibitor like Rotenone (Complex I inhibitor) as a positive control to ensure the assay system is working correctly.

-

Cell Normalization: After the assay, normalize the OCR data to cell number (e.g., using a CyQUANT cell proliferation assay) to account for any differences in cell density between wells.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activation

This protocol measures the activity of executioner caspases 3 and 7, key biomarkers of apoptosis.[15]

Materials:

-

Hepatocytes cultured in white-walled 96-well plates

-

Melagatran stock solution

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Cell Treatment: Seed hepatocytes and treat with a dose-range of melagatran for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[16]

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.[15]

Self-Validation:

-

The staurosporine-treated wells should show a robust increase in luminescence, confirming that the cells are capable of undergoing apoptosis and the reagent is active.